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molecular formula C8H15ClO2 B1337430 Ethyl 4-chloro-2,2-dimethylbutanoate CAS No. 53840-29-2

Ethyl 4-chloro-2,2-dimethylbutanoate

Cat. No. B1337430
M. Wt: 178.65 g/mol
InChI Key: NTPXZPHIALBTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491145

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 93.6 ml of a 1.6 M solution of n-butyl lithium in hexane was added at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 45 minutes. A solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise to the reaction mixture. After the reaction mixture was stirred at -78° C. for 1 hour and then at roomtemperature (15° to 20° C.) for 2 hours, an excess amount of an aqueous solution of ammonium chloride was added, followed by extractionwith ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off; the residue was then distilled under reduced pressure, to yield 24.7 g of the title compound in the form of a colorless oily substance.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].Br[CH2:22][CH2:23][Cl:24].[Cl-].[NH4+]>O1CCCC1.CCCCCC>[Cl:24][CH2:23][CH2:22][C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH2:19][CH3:20])=[O:17] |f:4.5|

Inputs

Step One
Name
Quantity
22.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Four
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred at -78° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at roomtemperature (15° to 20° C.) for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extractionwith ethyl acetate
WASH
Type
WASH
Details
After the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was then distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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